molecular formula C14H18FN3O B11742953 1-(2-fluoroethyl)-N-(4-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-(4-methoxybenzyl)-5-methyl-1H-pyrazol-4-amine

Cat. No.: B11742953
M. Wt: 263.31 g/mol
InChI Key: RRADQKNXPUWLAX-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrazole ring substituted with a fluoroethyl group, a methoxyphenylmethyl group, and a methyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-fluoroethyl)-5-methyl-1H-pyrazol-4-amine with 4-methoxybenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein-ligand interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and leading to downstream effects on cellular pathways. The fluoroethyl and methoxyphenylmethyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar compounds to 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine include:

    1-(2-fluoroethyl)-N-[(4-hydroxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine: This compound has a hydroxy group instead of a methoxy group, which may alter its chemical properties and biological activity.

    1-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine: The chloroethyl group can lead to different reactivity and interactions compared to the fluoroethyl group.

    1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-3-methyl-1H-pyrazol-4-amine: The position of the methyl group on the pyrazole ring is different, which can affect the compound’s overall structure and function.

The uniqueness of 1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methyl-1H-pyrazol-4-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-amine

InChI

InChI=1S/C14H18FN3O/c1-11-14(10-17-18(11)8-7-15)16-9-12-3-5-13(19-2)6-4-12/h3-6,10,16H,7-9H2,1-2H3

InChI Key

RRADQKNXPUWLAX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCF)NCC2=CC=C(C=C2)OC

Origin of Product

United States

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